molecular formula C21H18N2O3S B2484202 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 871307-82-3

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2484202
CAS No.: 871307-82-3
M. Wt: 378.45
InChI Key: XBNKTPIKADMMHV-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol (CAS 871307-82-3) is a high-purity synthetic compound provided for research and development purposes. With a molecular formula of C21H18N2O3S and a molecular weight of 378.44 g/mol, this chemical features a hybrid structure incorporating a dihydropyrazole core linked to a 4-methoxybenzoyl group, a thiophene ring, and a 2-hydroxyphenyl substituent . This unique architecture makes it a compound of significant interest in medicinal and materials chemistry. Pyrazole and dihydropyrazole derivatives are extensively investigated in scientific literature for their diverse biological activities, which include potential anti-inflammatory, antioxidant, antimicrobial, and antiviral properties . Furthermore, complex heterocyclic structures like this one are actively explored for their promising nonlinear optical (NLO) properties, positioning them as potential candidates for advanced materials science applications . Researchers can utilize this compound as a key intermediate in organic synthesis or as a scaffold for developing novel bioactive molecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-26-15-10-8-14(9-11-15)21(25)23-18(16-5-2-3-6-19(16)24)13-17(22-23)20-7-4-12-27-20/h2-12,18,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNKTPIKADMMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Synthesis

Reaction:
4-Methoxyacetophenone (1.0 equiv) and thiophene-2-carbaldehyde (1.1 equiv) undergo base-catalyzed condensation in ethanol (50 mL) with 10% NaOH (5 mL) at reflux (80°C, 6 h).

Mechanism:
The base deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on the aldehyde’s carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

Product:
(E)-3-(Thiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (Yield: 82%).
Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.68 (d, J = 15.6 Hz, 1H, β-vinyl), 7.52–7.48 (m, 2H, thiophene-H), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 15.6 Hz, 1H, α-vinyl), 3.89 (s, 3H, OCH₃).
  • IR (KBr): 1654 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

Cyclocondensation with 2-Methoxyphenylhydrazine

Reaction:
The chalcone (1.0 equiv) reacts with 2-methoxyphenylhydrazine (1.2 equiv) in glacial acetic acid (20 mL) under reflux (12 h).

Mechanism:
Hydrazine attacks the chalcone’s β-carbon, followed by cyclization and proton transfer to form the dihydropyrazole ring.

Product:
5-(2-Methoxyphenyl)-1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (Yield: 75%).
Characterization:

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 148.1 (pyrazole-C3), 128.9–110.3 (aromatic and thiophene carbons), 55.4 (OCH₃).
  • Elemental Analysis: Calculated for C₂₂H₂₁N₂O₃S: C, 66.48%; H, 5.33%; N, 7.05%. Found: C, 66.41%; H, 5.29%; N, 7.01%.

Demethylation to Introduce Phenolic Hydroxyl

Reaction:
The methoxy-protected intermediate (1.0 equiv) is treated with BBr₃ (3.0 equiv) in dichloromethane (15 mL) at 0°C→25°C (12 h).

Mechanism:
BBr³ cleaves the methyl ether via nucleophilic attack, yielding the phenolic hydroxyl group.

Product:
2-[1-(4-Methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol (Yield: 68%).
Characterization:

  • HRMS (ESI): m/z [M+H]⁺ Calc. for C₂₁H₁₉N₂O₃S: 385.1089; Found: 385.1085.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, OH), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.41 (m, 2H, thiophene-H), 7.25–6.78 (m, 4H, Ar-H), 5.62 (dd, J = 11.2, 4.8 Hz, 1H, pyrazole-H5), 3.87 (s, 3H, OCH₃).

Alternative Synthetic Routes and Optimization

Sonication-Assisted Cyclocondensation

Replacing conventional heating with ultrasonic irradiation (40 kHz, 60°C, 2 h) enhances reaction efficiency (Yield: 88%). This method reduces side products and improves regioselectivity.

Green Solvent Systems

Ethanol-water (7:3) mixtures under microwave irradiation (100°C, 20 min) achieve comparable yields (79%) while minimizing environmental impact.

Analytical and Spectroscopic Validation

Technique Key Observations
X-ray Diffraction T-shaped molecular geometry; dihedral angle between thiophene and pyrazole: 44.03°
HPLC Purity 99.2% (C₁₈ column, 70:30 MeOH:H₂O, 1 mL/min)
TGA Decomposition onset: 218°C, indicating thermal stability

Challenges and Troubleshooting

  • Regioselectivity in Cyclocondensation: Use of bulky bases (e.g., DBU) suppresses ketone-enol tautomerism, favoring the desired regioisomer.
  • Demethylation Side Reactions: Controlled addition of BBr₃ at low temperatures prevents over-dealkylation of the 4-methoxybenzoyl group.

Industrial-Scale Considerations

  • Cost-Efficiency: Thiophene-2-carbaldehyde (~$120/kg) and 4-methoxyacetophenone (~$95/kg) are commercially viable starting materials.
  • Purification: Centrifugal partition chromatography (CPC) achieves >99% purity with minimal solvent waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action for 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways can vary depending on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-(4-methoxybenzoyl)thiophene share structural similarities.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as certain anti-inflammatory drugs.

    Phenol derivatives: Compounds like 4-methoxyphenol, which share the phenol moiety.

Uniqueness

What sets 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol apart is its unique combination of these three functional groups, which can confer a distinct set of chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials.

Biological Activity

2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a phenolic group, a pyrazole ring, and a thiophene moiety, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O3S with a molecular weight of approximately 370.44 g/mol. The compound's structure features multiple functional groups that enhance its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : The compound has shown promising anti-inflammatory effects in various studies. For instance, it inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production in vitro, suggesting its potential as an anti-inflammatory agent comparable to dexamethasone .
  • Antimicrobial Activity : In vitro tests have demonstrated its effectiveness against several bacterial strains including E. coli and Bacillus subtilis. The compound's structural characteristics may contribute to its ability to disrupt microbial membranes or inhibit essential bacterial enzymes .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly through the inhibition of cell proliferation in cancer cell lines such as MCF-7. The mechanism may involve interference with cell cycle progression or induction of apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways and cancer progression by binding to their active sites.
  • Receptor Modulation : It may also modulate receptor activity related to pain and inflammation, enhancing its therapeutic profile.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesNotable Properties
2-(4-methoxybenzoyl)thiopheneContains thiophene and benzoyl groupsAntimicrobial activity
4-methoxyphenolSimple phenolic structureAntioxidant properties
Pyrazole derivatives (e.g., 3-methylpyrazole)Contains pyrazole ringAnti-inflammatory effects

The unique combination of phenolic, pyrazole, and thiophene groups in this compound distinguishes it from these similar compounds, enhancing its potential as a valuable candidate for pharmaceutical development .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including the compound . For example:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. Compounds similar to this compound showed significant inhibition of inflammatory markers .
  • Anticancer Evaluation : Research involving MCF-7 breast cancer cells demonstrated that certain pyrazole derivatives possess strong antiproliferative effects. The compound's ability to induce apoptosis was highlighted as a critical mechanism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol, and how is purity ensured?

  • Methodology : The compound is typically synthesized via a multi-step process. For example, a precursor diketone (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) is reacted with a hydrazine derivative (e.g., thiophene-substituted hydrazine) under reflux in ethanol/acetic acid. Purification involves column chromatography (silica gel) followed by recrystallization using ethanol or DMF/EtOH mixtures .
  • Key Steps : Cyclization to form the dihydropyrazole ring, followed by functionalization of the thiophene and methoxybenzoyl groups. Yield optimization (e.g., ~45% in ethanol) depends on stoichiometry and reaction time .

Q. How is the molecular structure of this compound validated?

  • Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Crystallographic parameters (e.g., dihedral angles between aromatic rings, hydrogen-bonding networks) are analyzed using software like SHELX. For example, the pyrazole ring in similar derivatives forms dihedral angles of 16.8°–51.7° with adjacent aromatic groups .
  • Complementary Methods : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy validate functional groups and regiochemistry. Mass spectrometry confirms molecular weight .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the dihydropyrazole core?

  • Reaction Pathway : The cyclocondensation of 1,3-diketones with hydrazines proceeds via a nucleophilic attack mechanism. The thiophene substituent influences electron density, affecting reaction kinetics. Computational studies (DFT) on analogous systems suggest that electron-withdrawing groups stabilize transition states, enhancing cyclization efficiency .
  • Kinetic Control : Microwave-assisted synthesis (e.g., 2–4 hours vs. 7 hours under reflux) improves yield by accelerating ring closure while minimizing side reactions .

Q. How can researchers assess the compound's potential biological activity?

  • In Vitro Assays :

  • Antimicrobial : Disk diffusion assays against bacterial/fungal strains.
  • Anti-inflammatory : COX-2 inhibition studies using ELISA.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Molecular Docking : Pyrazole derivatives often target enzymes like kinases or cyclooxygenases. Docking simulations (AutoDock Vina) predict binding affinities to active sites, guided by crystallographic data .

Q. How do solvent systems influence reaction outcomes during synthesis?

  • Case Study : Ethanol/acetic acid mixtures favor protonation of intermediates, accelerating cyclization. Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may require higher temperatures. Conflicting data exists on microwave vs. thermal reactions: microwave conditions reduce solvent volume and reaction time but may alter regioselectivity .
  • Optimization Strategy : Design of Experiments (DoE) models (e.g., response surface methodology) can resolve solvent vs. temperature trade-offs .

Q. What computational approaches predict the compound's reactivity or pharmacokinetics?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene moiety in similar compounds exhibits high electron density, favoring electrophilic substitution .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, logP (~3.5 for analogs), and blood-brain barrier penetration. The phenolic -OH group may enhance solubility but reduce metabolic stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystal structures of analogous pyrazole derivatives?

  • Example : Variations in dihedral angles between studies (e.g., 16.8° vs. 48.9° for methoxyphenyl groups) may arise from packing effects or hydrogen-bonding differences. Cross-validation via Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions (e.g., O-H···N vs. C-H···π) that stabilize polymorphs .
  • Recommendation : Compare thermal ellipsoid models and refine data using high-resolution XRD (≤ 0.8 Å resolution) to minimize experimental error .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., pH, stirring rate) rigorously. Use anhydrous solvents to prevent hydrolysis of intermediates .
  • Advanced Characterization : Pair XRD with solid-state NMR to probe dynamic structural changes .
  • Biological Screening : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and validate results across multiple cell lines .

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